2-Fluoro-8-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16FN |
|---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
3-fluoro-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8,11H,1-7H2 |
InChI Key |
KYGSNMCJXDKLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 8 Azaspiro 4.5 Decane Scaffolds
Retrosynthetic Analysis of the 2-Fluoro-8-azaspiro[4.5]decane Framework
A retrosynthetic analysis of the this compound framework reveals several key disconnections that can guide the design of a synthetic pathway. The primary strategic bonds for disconnection are those that form the spirocyclic system and the carbon-fluorine bond.
One logical approach begins with the disconnection of the C-N bonds of the piperidine (B6355638) ring, leading to a functionalized cyclohexane (B81311) precursor. This strategy would involve the formation of the azaspirocycle in a later step. A crucial disconnection involves breaking the spirocyclic linkage at the quaternary carbon. This leads to precursors that can be joined through cyclization or cycloaddition reactions.
Further disconnection of the C-F bond is a primary consideration. This can be envisioned to occur via the functional group interconversion (FGI) of a hydroxyl group, which in turn could be derived from a ketone. This suggests a precursor such as an 8-azaspiro[4.5]decan-2-one. Alternatively, the fluorine atom could be introduced early in the synthesis on a precursor that is then used to construct the spirocycle.
Based on these considerations, a plausible retrosynthetic pathway could involve the disconnection of the this compound to a suitable N-protected piperidine derivative with a pendant chain that can undergo cyclization to form the spirocyclic core. The fluorine atom could be introduced either before or after the formation of the spirocycle.
Strategic Approaches for Azaspiro[4.5]decane Core Construction
The construction of the azaspiro[4.5]decane core is the central challenge in the synthesis of this compound. Several powerful synthetic methodologies have been developed for the formation of such spirocyclic systems. These can be broadly categorized into cyclization reactions and cycloaddition methodologies.
Cyclization reactions are a common and effective strategy for the formation of the azaspiro[4.5]decane core. These methods typically involve the intramolecular formation of a carbon-carbon or carbon-heteroatom bond to close the ring and create the spirocenter.
Iodine-initiated aminocyclization, also known as iodoaminocyclization, is a powerful method for the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net This reaction involves the electrophilic activation of an alkene by an iodine source, followed by the intramolecular attack of a nitrogen nucleophile. researchgate.net In the context of 8-azaspiro[4.5]decane synthesis, this would typically involve a starting material containing a cyclohexyl ring bearing both an amine and an appropriately positioned alkene-containing side chain. The iodine-promoted ring closure of 4-allyl-4-(alkylamino)cyclohexanone derivatives can produce 1-azaspiro[4.5]decanes in good yields. researchgate.net This methodology offers a direct route to the spirocyclic core with the potential for stereocontrol.
Dearomatizing cyclization has emerged as a powerful tool for the synthesis of spirocyclic compounds from readily available aromatic precursors. rsc.orgresearchgate.net This strategy involves an intramolecular cyclization of a tethered nucleophile onto an activated aromatic ring, leading to the formation of a spirocyclic dienone or a related structure. rsc.org For the synthesis of azaspiro[4.5]decanes, this could involve the cyclization of an N-benzylacrylamide derivative. rsc.orgresearchgate.net Copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides has been shown to be an efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes. rsc.org This approach is attractive due to the wide availability of aromatic starting materials and the ability to generate complex polycyclic systems in a single step.
Cycloaddition reactions provide a convergent and often stereocontrolled approach to the construction of cyclic and spirocyclic systems. These reactions involve the concerted or stepwise union of two or more unsaturated molecules to form a new ring.
Palladium-catalyzed aza-[3+2] cycloaddition reactions have been successfully employed for the synthesis of various spirocyclic compounds. acs.orgresearchgate.netresearchgate.net This methodology typically involves the reaction of a three-atom component, such as a vinylcyclopropane, with a two-atom component, like an azadiene, to form a five-membered ring. acs.orgresearchgate.net An oxidative dearomatization of anilines followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes has been reported for the synthesis of 1-azaspiro[4.5]decanes. researchgate.net This approach allows for the efficient construction of the spirocyclic core with high diastereoselectivity and enantioselectivity, making it a valuable tool for the synthesis of chiral this compound derivatives. acs.orgresearchgate.net
Cycloaddition Methodologies
Photocatalytic and Organocatalytic [3+2] Cycloaddition
The construction of spirocyclic systems can be efficiently achieved through cycloaddition reactions. A synergistic approach combining photocatalysis and organocatalysis has been employed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. This method utilizes a [3+2] cycloaddition of cyclopropylamines with olefins. The reaction proceeds under mild, metal-free conditions, representing an atom-economical approach to the spiro[4.5]decane core. High diastereoselectivity, with ratios up to 99:1, has been reported. The substrate scope includes derivatives of 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, with tolerance for various substituents, including fluoro groups on the aniline (B41778) ring. Mechanistic investigations suggest that the reaction is initiated through an intermediate formed between the N-cyclopropylaniline and a chiral phosphoric acid catalyst.
In a related organocatalytic strategy, N-heterocyclic carbenes (NHCs) have been shown to catalyze the [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides. This process efficiently constructs azaspiro[4.5]decanes in good yields (up to 85%) and with excellent enantioselectivities (up to 99% ee). This transformation is noted for its broad substrate compatibility.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. While specific examples detailing the construction of the this compound scaffold via MCRs are not extensively documented, the principles of MCRs are highly applicable to the synthesis of such structures. MCRs are advantageous in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. The Ugi and Passerini reactions are classic examples of MCRs that are widely used to create molecules with high scaffold diversity. The development of novel MCRs continues to be an active area of research, with the potential for future applications in the synthesis of functionalized 8-azaspiro[4.5]decane derivatives.
Methodologies for Fluoro Moiety Introduction
The introduction of fluorine into a molecule can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and, more recently, radical approaches. The choice of method depends on the substrate, the desired position of the fluorine atom, and the available precursors.
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). N-fluoro-reagents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for this purpose due to their stability and relative safety. These reagents can fluorinate a wide range of nucleophilic substrates, including enolates, enol ethers, and electron-rich aromatic rings.
While direct electrophilic fluorination of the parent 8-azaspiro[4.5]decane is not well-documented, the fluorination of piperidine derivatives, which form the core of the azaspiro[4.5]decane structure, has been reported. The reactivity and regioselectivity of such reactions are influenced by the electronic and steric properties of the substrate. For instance, the fluorination of piperidine derivatives often requires the pre-functionalization of the substrate to direct the fluorination to a specific position. The development of catalytic enantioselective methods for the electrophilic fluorination of piperidine-containing scaffolds remains an area of active investigation.
| Reagent | Substrate Type | Key Features |
| Selectfluor® | Enolates, enol ethers, electron-rich aromatics | Stable, commercially available, broad applicability. |
| N-Fluorobenzenesulfonimide (NFSI) | Carbonyl compounds, organometallics | Highly reactive, suitable for α-fluorination of carbonyls. |
Nucleophilic fluorination utilizes a fluoride (B91410) ion source to displace a suitable leaving group. This is a widely used method for the synthesis of fluoro-substituted compounds, particularly for the introduction of the fluorine-18 (B77423) isotope for positron emission tomography (PET) imaging.
The synthesis of ¹⁸F-labeled PET radiotracers often relies on nucleophilic substitution with [¹⁸F]fluoride. This approach has been successfully applied to the synthesis of various ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives. In these syntheses, a precursor molecule bearing a good leaving group, such as a tosylate or mesylate, is treated with [¹⁸F]fluoride. The reaction is typically carried out in an automated synthesis module to handle the radioactivity safely and efficiently.
For example, a radioligand based on the 1-oxa-8-azaspiro[4.5]decane scaffold was prepared via nucleophilic ¹⁸F-substitution of the corresponding tosylate precursor. nih.gov This synthesis afforded the desired product with a radiochemical purity of over 99% and a molar activity of 94 - 121 GBq/μmol. nih.gov Similarly, an ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative was prepared using a one-pot, two-step labeling procedure, achieving a radiochemical purity of greater than 95%. nih.gov
| Precursor Leaving Group | Radiochemical Yield | Radiochemical Purity | Molar Activity | Reference |
| Tosylate | 12-35% | >99% | 94 - 121 GBq/μmol | nih.gov |
| Not Specified | - | >95% | 25-45 GBq/μmol | nih.gov |
A modern and efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. rsc.orgnih.gov This reaction proceeds through a tandem radical addition and dearomatizing cyclization process. rsc.org The mechanism is believed to involve the generation of a difluoroalkyl radical from ethyl bromodifluoroacetate, which then adds to the acrylamide. This is followed by a 5-exo cyclization and dearomatization to afford the spirocyclic product. nih.gov This method provides an efficient route to difluoroalkylated 2-azaspiro[4.5]decanes, and the resulting products can be further transformed into other valuable scaffolds, such as difluoroalkylated quinolinones and saturated spirocyclohexanones. rsc.orgnih.gov
| Reactants | Catalyst | Key Transformation |
| N-benzylacrylamide, Ethyl bromodifluoroacetate | Copper(I) | Tandem radical addition and dearomatizing cyclization. |
Polyfluoroalkyl Alcohol Integration
The synthesis of polyfluorinated alcohols, which can serve as precursors or key intermediates in the formation of fluorinated heterocycles, often involves the reaction of a perfluorinated radical iodide with a zinc-copper couple. This is followed by oxidation of the resulting organometallic compound and subsequent acid hydrolysis. The choice of a dissociating solvent with low water content is critical for the successful formation of the organometallic intermediate. Such methodologies provide a pathway to polyfluoroalkyl ethanols, which can be further elaborated into more complex fluorinated structures.
Catalytic Systems in this compound Synthesis
Catalysis offers powerful tools for the construction of complex molecular architectures like the this compound system, providing routes that are often more efficient, selective, and sustainable than stoichiometric methods. Various catalytic strategies, including transition metal catalysis, organocatalysis, biocatalysis, and photocatalysis, have been successfully applied to the synthesis of these and related spirocycles.
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals are widely employed in the synthesis of spirocyclic systems due to their ability to catalyze a diverse range of bond-forming reactions.
Copper Catalysis: An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been developed utilizing copper catalysis. rsc.orgresearchgate.net This approach involves a tandem reaction sequence initiated by the copper-catalyzed β-difluoroalkylation of N-benzylacrylamides with reagents like ethyl bromodifluoroacetate. rsc.orgresearchgate.net The reaction proceeds through a radical addition, followed by a 5-exo cyclization and a dearomatization step to construct the spirocyclic core. rsc.orgresearchgate.net This methodology has proven to be robust and has been successfully applied on a gram scale. researchgate.net
Palladium Catalysis: Palladium catalysts are also instrumental in constructing spiro[4.5]decane frameworks. Research has demonstrated the use of palladium iodide (PdI2) in multicomponent carbonylative reactions to produce complex heterocyclic systems. While not a direct synthesis of the target compound, these methods showcase palladium's utility in C-H activation and cyclization cascades, which are foundational for building spirocyclic structures.
Table 1: Transition Metal-Catalyzed Synthesis of Azaspiro[4.5]decane Derivatives
| Catalyst | Substrate | Reagent | Key Process | Product | Reference |
| Copper | N-benzylacrylamides | Ethyl bromodifluoroacetate | Tandem radical addition, 5-exo cyclization, dearomatization | Difluoroalkylated 2-azaspiro[4.5]decanes | rsc.orgresearchgate.net |
| Palladium | 2-Propargyl-1,3-dicarbonyl compounds | Carbon Monoxide, Amine | Oxidative aminocarbonylation, 5-exo-dig O-cyclization | 2-(4-Acylfuran-2-yl)acetamides |
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. In the context of spirocycle synthesis, chiral phosphoric acids have been employed to catalyze the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. researchgate.net This approach yields 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). researchgate.net The reaction proceeds under mild, metal-free conditions and is amenable to substrates bearing fluorine substituents on the aniline ring, demonstrating a viable pathway toward fluorinated spiro[4.5]decane derivatives. researchgate.net
Biocatalytic Technologies (e.g., Transaminase-Mediated Reactions)
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions. Transaminase enzymes, in particular, have been successfully used in the synthesis of chiral amines, which are key components of many pharmaceuticals.
A notable application is the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate. acs.orgacs.orgvapourtec.com This biocatalytic process employs a transaminase to convert a ketone precursor into the desired enantiomerically pure amine with high yield and excellent enantiomeric excess. acs.orgresearchgate.net The optimization of reaction parameters such as pH, temperature, enzyme loading, and substrate loading is crucial for achieving high conversion rates. researchgate.net For instance, using the transaminase ATA-025, a final optimized reaction achieved over 99% conversion and a product yield of 77%. researchgate.net This technology offers a scalable and green alternative to traditional methods that may rely on energetic intermediates like azides or inefficient chiral resolutions. acs.orgacs.org
Table 2: Biocatalytic Synthesis of an Azaspiro[4.5]decane Amine
| Enzyme | Substrate | Key Process | Conversion Rate | Product Yield | Reference |
| Transaminase (ATA-025) | 1-Oxa-8-azaspiro[4.5]decan-3-one derivative | Asymmetric transamination | >99% | 77% | researchgate.net |
Photocatalysis in Spirocycle Formation
Photocatalysis utilizes light to drive chemical reactions and has become a valuable tool in modern organic synthesis. A synergistic approach combining photocatalysis and organocatalysis has been developed for the synthesis of 2-amino-spiro[4.5]decane-6-ones. researchgate.net This method involves a [3+2] cycloaddition reaction that proceeds under mild conditions, using visible light and a chiral phosphoric acid catalyst, without the need for an external metal-based photosensitizer. researchgate.net This strategy is notable for its high atom economy and stereoselectivity. researchgate.net
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgacs.orgrroij.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Key green chemistry principles relevant to these syntheses include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The photocatalytic and organocatalytic [3+2] cycloaddition for synthesizing spiro[4.5]decane derivatives is an excellent example, achieving 100% atom conversion. researchgate.net
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. rroij.com The transition metal, organo-, and biocatalytic methods described above all adhere to this principle.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. wordpress.com Biocatalytic reactions are often performed in aqueous media, significantly reducing the reliance on volatile organic solvents. researchgate.net
Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure. rroij.com Photocatalytic and many biocatalytic reactions can be run under mild conditions, lowering energy consumption compared to methods requiring high heat. researchgate.net
Use of Renewable Feedstocks: While not explicitly detailed in the synthesis of this specific scaffold, the use of biocatalysis opens the door to using renewable resources and engineering enzymatic pathways for more sustainable chemical production.
Furthermore, the development of continuous flow processes, as used in conjunction with the biocatalytic transaminase technology, can enhance safety, particularly when dealing with potentially energetic intermediates like azides, by minimizing the volume of hazardous material present at any given time. acs.orgvapourtec.com
Stereochemical Aspects and Enantioselective Synthesis
Enantioselective Construction of 2-Fluoro-8-azaspiro[4.5]decane
The controlled synthesis of a specific enantiomer of this compound is a key objective in medicinal chemistry. This is achieved through various stereoselective strategies.
The use of chiral auxiliaries is a well-established method for stereoselective synthesis. du.ac.in In this approach, an achiral starting material is attached to a chiral auxiliary, which directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. du.ac.in For instance, valine-derived oxazolidinones can serve as chiral auxiliaries, guiding the formation of specific stereoisomers. du.ac.in
Asymmetric catalysis offers another powerful strategy. acs.org This involves the use of a chiral catalyst to control the stereoselectivity of a reaction. For example, transition metal catalysts, such as those based on rhodium or ruthenium with chiral ligands, have been successfully employed in the asymmetric hydrogenation of cyclic enamides to produce chiral cyclic amines. acs.org Organocatalysis, using small chiral organic molecules like BINOL-derived phosphoric acids, has also emerged as an effective method for asymmetric synthesis. beilstein-journals.org
Diastereoselective synthesis aims to create a specific diastereomer of a molecule with multiple stereocenters. One approach involves the [3+2] cycloaddition of cyclopropylamines with olefins, which has been shown to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity, up to a 99:1 ratio. mdpi.comresearchgate.net This reaction can be promoted by synergistic photocatalysis and organocatalysis. mdpi.com Another method utilizes a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones to construct the dearomatic 2-oxa-7-azaspiro[4.5]decane skeleton with high diastereoselectivity. uq.edu.au
Resolution Techniques for Enantiomeric Purity and Separation
Once a mixture of enantiomers is synthesized, they must often be separated to isolate the desired stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. researchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.org Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. researchgate.netyakhak.org Derivatization of the amine with a chiral resolving agent can also facilitate separation.
Stereochemical Characterization Methodologies
Determining the absolute configuration and enantiomeric purity of this compound is crucial. X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. acs.org The use of chiral shift reagents or the analysis of coupling constants can provide information about the relative and absolute stereochemistry of a molecule.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the characterization of 2-Fluoro-8-azaspiro[4.5]decane, providing critical data on its electronic and atomic structure.
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated azaspiro compounds. Analysis of related structures provides insight into the expected spectral characteristics.
For instance, the ¹H NMR spectra of analogous 8-azaspiro[4.5]decane derivatives show characteristic signals for the protons on the piperidine (B6355638) and cyclopentane (B165970) rings. In a related compound, (1S,2S,3R)-2-fluoro-3-methyl-8-azaspiro[4.5]decan-1-amine, the proton attached to the fluorine-bearing carbon appears as a doublet of triplets at approximately 4.15 ppm. google.com Protons on the piperidine ring typically appear as multiplets in the range of 2.74-2.95 ppm, while the cyclopentane ring protons are observed between 1.09-1.95 ppm. google.com
In the ¹³C NMR spectrum of similar spirocyclic systems, the quaternary spiro carbon atom typically resonates at a distinct chemical shift, for example around 74 ppm in 1-thia-4-azaspiro[4.5]decane derivatives. mdpi.com The presence of a fluorine atom significantly influences the chemical shifts of adjacent carbon atoms due to strong electron-withdrawing effects and C-F coupling.
¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine atom. The chemical shift and coupling constants provide valuable information about the stereochemistry of the fluorine substituent.
Table 1: Representative ¹H NMR Data for a Related this compound Derivative
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| H-2 (CHF) | 4.15 | dt | J = 55.5, 8.1 |
| Piperidine Protons | 2.74 - 2.95 | m | - |
| Cyclopentane Protons | 1.09 - 1.95 | m | - |
Data derived from (1S,2S,3R)-2-fluoro-3-methyl-8-azaspiro[4.5]decan-1-amine. google.com
Mass spectrometry confirms the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula. For example, the related compound benzyl (B1604629) (1S,2S,3R)-1-azido-2-fluoro-3-methyl-8-azaspiro[4.5]decane-8-carboxylate showed a molecular ion peak [M+H]⁺ at m/z 347.2, confirming its expected mass. google.com For this compound (C₉H₁₆FN), the expected monoisotopic mass is approximately 157.1267 g/mol . chemscene.com
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. While specific data for the title compound is not detailed in the provided sources, related structures like 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exhibit characteristic peaks for C-H aliphatic stretching around 2930 cm⁻¹. mdpi.com The C-F bond typically shows a strong absorption in the range of 1000-1400 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would be expected to appear as a moderate band around 3300-3500 cm⁻¹.
X-ray Diffraction Analysis (Single Crystal and Powder)
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. psu.edu While a crystal structure for this compound itself is not publicly available, numerous studies on related spiro[4.5]decane systems have been published. nih.govmdpi.com These studies reveal that the spirocyclic framework imposes significant geometric constraints, creating a rigid three-dimensional structure. The two rings (cyclopentane and piperidine) are oriented roughly perpendicular to each other.
Table 2: Crystallographic Data for an Analogous Spiro[4.5]decane Compound
| Parameter | 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| Volume (ų) | 1477.9(5) |
This data provides an example of the crystallographic parameters determined for a related spirocyclic system. mdpi.com
Conformational Studies of the Spiro[4.5]decane Ring System
The spiro[4.5]decane core, consisting of a five-membered cyclopentane ring and a six-membered piperidine ring sharing a single carbon atom, has a distinct and relatively rigid conformation. vulcanchem.com
Analysis of Ring Puckering and Substituent Orientations
The six-membered piperidine ring in 8-azaspiro[4.5]decane systems typically adopts a chair conformation, which is the most stable arrangement. iucr.org However, substitutions on the ring can lead to distortions. For example, the introduction of a C=S double bond adjacent to the nitrogen atom can force the ring into a half-chair conformation. iucr.org
Comparative Conformational Analysis in Solution and Solid States
The conformational landscape of this compound is a critical determinant of its physicochemical properties and potential molecular interactions. The analysis of its structure in both solution and solid states provides a comprehensive understanding of its dynamic and static conformational preferences.
The fundamental framework of this compound consists of a spirocyclic system where a cyclopentane ring and a piperidine ring are joined by a common carbon atom. The piperidine ring, containing the nitrogen atom at the 8-position, and the fluorinated cyclopentane ring are expected to adopt low-energy conformations to minimize steric and torsional strain.
In the solid state , X-ray crystallography of analogous azaspiro[4.5]decane derivatives often reveals a rigid chair-like conformation for the piperidine ring. This conformation is generally the most stable for six-membered rings, as it minimizes angle and torsional strain. The cyclopentane ring, being more flexible, can adopt various conformations such as the envelope or twist forms. The specific conformation in the crystal lattice is influenced by packing forces and intermolecular interactions. For fluorinated spirocyclic compounds, the fluorine atom can significantly influence the crystal packing through specific non-covalent interactions. researchgate.net While a crystal structure for this compound is not publicly available, it is anticipated that the piperidine ring would predominantly exist in a chair conformation.
In solution , the conformational dynamics can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H and ¹³C NMR, along with Nuclear Overhauser Effect (NOE) experiments, can provide information about the relative orientation of atoms and the preferred conformations. For similar azaspiro[4.5]decane structures, NMR studies have confirmed that the chair conformation of the piperidine ring is also prevalent in solution. mdpi.com However, unlike the static picture provided by solid-state analysis, in solution, the molecule may exhibit conformational isomerism, with the potential for ring inversion of the piperidine moiety and pseudorotation of the cyclopentane ring. biorxiv.org The fluorine substituent at the 2-position is expected to influence the conformational equilibrium, likely favoring a conformation that minimizes steric hindrance.
Table 1: Postulated Conformational Features of this compound
| Feature | Solid State (Predicted) | Solution State (Predicted) |
| Piperidine Ring Conformation | Predominantly Chair | Dynamic equilibrium, favoring Chair |
| Cyclopentane Ring Conformation | Envelope or Twist | Pseudorotation through various low-energy conformations |
| Influence of Fluorine | Directs crystal packing via non-covalent interactions | Influences conformational equilibrium |
| Overall Structure | Rigid, single conformer | Flexible, potential for multiple conformers |
Investigation of Non-Covalent Interactions within the Molecular Architecture
The introduction of a fluorine atom into the 8-azaspiro[4.5]decane scaffold gives rise to the possibility of various non-covalent interactions that can significantly impact the molecule's structure and properties. These weak interactions play a crucial role in dictating the preferred conformation and the packing of molecules in the solid state.
Another important class of non-covalent interactions involving halogens is halogen bonding . This refers to the attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. uantwerpen.be While fluorine is the least polarizable halogen and generally a poor halogen bond donor, in certain molecular environments, it can participate in these interactions. uantwerpen.be
Studies on other fluorinated organic molecules have demonstrated the importance of C-H···F interactions in directing their supramolecular assembly. acs.org In the context of this compound, these non-covalent forces would collectively determine the most stable three-dimensional arrangement of the molecule.
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Potential Donor/Acceptor Atoms | Significance |
| Intramolecular Hydrogen Bond | C-H (axial) / F | May influence ring puckering and conformational preference. |
| Halogen Bond | C-F / N (of another molecule) | Could contribute to crystal packing and self-assembly. |
| Dipole-Dipole Interactions | C-F bond dipole | Influences intermolecular attraction and orientation. |
| van der Waals Forces | Entire molecular surface | Governs overall molecular shape and packing efficiency. |
Chemical Reactivity and Functionalization
Intrinsic Reactivity Profile of the 2-Fluoro-8-azaspiro[4.5]decane Scaffold
The inherent reactivity of the this compound scaffold is centered around the nitrogen of the piperidine (B6355638) ring and the carbon-fluorine bond of the cyclopentane (B165970) ring. The secondary amine is susceptible to both oxidation and reduction, while the C-F bond, although strong, can potentially undergo nucleophilic substitution under specific conditions.
Oxidation Pathways
The secondary amine of the 8-azaspiro[4.5]decane moiety is a primary site for oxidation. Oxidation of N-alkyl piperidines is a well-established transformation that can proceed through various pathways, often leading to the formation of iminium ions, N-oxides, or in some cases, ring-opened products. The presence of a fluorine atom can influence the rate and outcome of these reactions due to its strong electron-withdrawing nature.
Studies on the oxidation of fluorinated N-alkyl-substituted piperidine-2-carboxamides have shown that these compounds are readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. acs.org This suggests that the this compound scaffold would also be susceptible to metabolic oxidation.
Common methods for the oxidation of cyclic amines include the use of hypervalent iodine reagents, electrochemical methods, and enzymatic catalysis. nih.govnih.gov For instance, the oxidation of N-alkyl piperidines to iminium ions is a common strategy for subsequent functionalization at the α-carbon. acs.org This transformation can be achieved using various reagents, and the regioselectivity can be influenced by the reaction conditions. acs.org
Electrochemical fluorination of aliphatic secondary amines has been shown to yield F-(N-fluoro-N,N-dialkylamines) and F-imines, although sometimes in low yields. researchgate.net This indicates that under electrochemical conditions, both the nitrogen and the carbon backbone of the this compound could be reactive.
Reduction Pathways
The secondary amine in this compound is already in a reduced state. However, derivatives of this scaffold, such as amides or imines formed at the nitrogen, can be readily reduced. The reduction of amides to amines is a fundamental transformation in organic synthesis, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). byjus.comjove.commasterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism and is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.com Therefore, if the nitrogen of the this compound scaffold were acylated, the resulting amide could be reduced back to the corresponding N-alkylated amine.
Catalytic reduction of N-heterocycles is also a widely used method. acs.org While the piperidine ring in this compound is already saturated, any unsaturation introduced into the ring system could be reduced, typically through catalytic hydrogenation. nih.gov The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as hydrodefluorination, which has been observed during the catalytic hydrogenation of some fluoroalkyl-substituted pyridines. enamine.net
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. youtube.comresearchgate.net This process involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ. This strategy is highly relevant for the functionalization of the nitrogen atom of the this compound scaffold, as will be discussed in section 5.2.2.
Nucleophilic Substitution Reactivity
The carbon-fluorine bond in this compound is generally strong and not prone to facile nucleophilic substitution. The C-F bond is the most polarized in organic chemistry, which leads to a low-energy σ* antibonding orbital. nih.gov However, the high electronegativity of fluorine also makes the fluoride (B91410) ion a poor leaving group in S_N2 reactions in protic solvents due to strong solvation. stackexchange.com
Despite its general inertness, nucleophilic displacement of fluoride in aliphatic systems can be achieved under certain conditions. Intramolecular S_N2 reactions, where the nucleophile is tethered to the same molecule, have been shown to be effective for C-F bond cleavage, particularly in the formation of 5- and 6-membered rings. cas.cn The stereochemistry of such reactions typically proceeds with complete inversion of configuration, consistent with an S_N2 mechanism. cas.cn
For intermolecular substitutions, the poor nucleophilicity and high basicity of the fluoride ion present significant challenges. ucla.edu However, strategies have been developed to overcome these hurdles, such as the use of specialized fluorinating reagents and catalysts. ucla.edu The reactivity of the C-F bond in fluorocyclohexanes is influenced by conformational effects, with the axial or equatorial orientation of the fluorine atom impacting its accessibility and the stability of the transition state. nih.gov
Strategies for Functionalization and Derivatization
The this compound scaffold offers multiple sites for functionalization, primarily at the nitrogen atom of the piperidine ring and the carbon atoms of both the piperidine and cyclopentane rings. These modifications are crucial for modulating the physicochemical and biological properties of the molecule.
Incorporation of Electron-Deficient and Diverse Fluorinated Substituents
The introduction of additional fluorine atoms or fluorinated groups can significantly alter the properties of the this compound scaffold. Various methods have been developed for the synthesis of fluorinated piperidines and other N-heterocycles.
One approach involves the synthesis of trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via a one-pot multi-component reaction, showcasing a method to incorporate trifluoromethyl groups into spirocyclic systems. rsc.org While the core scaffold is different, the methodology could potentially be adapted.
The synthesis of piperidines bearing partially fluorinated alkyl groups has been achieved through the DAST-mediated nucleophilic fluorination of pyridinyl alcohols and ketones, followed by catalytic hydrogenation. enamine.net However, this method can be limited by hydrodefluorination during the reduction step. enamine.net
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of fluorinated molecules. rsc.org This strategy allows for the direct introduction of fluorinated building blocks into organic scaffolds, offering a step-economical approach to novel derivatives.
Targeted Modifications at Nitrogen and Carbon Centers
Modifications at the Nitrogen Center:
The secondary amine of the 8-azaspiro[4.5]decane ring is a versatile handle for a wide range of functionalizations.
N-Alkylation and N-Arylation: The nitrogen can be readily alkylated or arylated using standard methodologies. For example, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves N-alkylation with an alkyl halide in the presence of a base. acs.orgmdpi.com Similarly, N-arylation can be achieved through cross-coupling reactions.
Reductive Amination: As mentioned earlier, reductive amination provides a straightforward route to a diverse array of N-substituted derivatives. youtube.comresearchgate.net
Acylation: The nitrogen can be acylated to form amides, which can serve as precursors for further transformations or to modulate the basicity and lipophilicity of the molecule.
Modifications at Carbon Centers:
Functionalization of the carbon skeleton of the this compound scaffold can be achieved through several strategies.
α-Functionalization of the Piperidine Ring: The carbon atoms adjacent to the nitrogen are activated towards functionalization. The formation of an iminium ion intermediate, as discussed in the oxidation pathways, allows for the introduction of various nucleophiles at the α-position. acs.org Rhodium-catalyzed C-H insertion reactions have also been employed for the site-selective functionalization of piperidines. nih.gov
Synthesis of Spirocyclic Analogs: The synthesis of various 8-azaspiro[4.5]decane derivatives, such as 8-oxa-2-azaspiro[4.5]decanes and 1,4-dioxa-8-azaspiro[4.5]decanes, has been reported. researchgate.netnih.govresearchgate.netnih.gov These synthetic routes often involve the construction of the spirocyclic system from acyclic or monocyclic precursors and can be adapted to introduce functionality at different positions.
Below is a table summarizing some of the key functionalization strategies for the 8-azaspiro[4.5]decane scaffold, which are applicable to its 2-fluoro derivative.
| Functionalization Strategy | Position | Reagents and Conditions | Product Type |
| N-Alkylation | Nitrogen | Alkyl halide, Base | Tertiary amine |
| N-Arylation | Nitrogen | Aryl halide, Palladium catalyst | Tertiary amine |
| Reductive Amination | Nitrogen | Carbonyl compound, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine |
| N-Acylation | Nitrogen | Acyl chloride or Anhydride, Base | Amide |
| α-C-H Functionalization | C2 or C6 of Piperidine | Oxidation to iminium ion, Nucleophile | α-Substituted piperidine |
| Spirocycle Synthesis | Various | Multi-step synthesis from precursors | Functionalized spirocycles |
Profound Influence of Fluorine on Chemical Reactivity and Stability
The introduction of a fluorine atom into the 8-azaspiro[4.5]decane framework imparts significant changes to the molecule's chemical and physical properties. This is primarily due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.
Stability Considerations of the Carbon-Fluorine Bond in Azaspirocyclic Systems
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 115 kcal/mol in a CH3-F molecule. nih.gov This exceptional strength is a result of the significant electronegativity difference between carbon (2.55) and fluorine (3.98), which leads to a highly polarized and short bond with substantial ionic character. nih.gov This inherent stability means that the C-F bond in azaspirocyclic systems like this compound is highly resistant to cleavage, rendering the fluorinated position metabolically robust and generally unreactive under many physiological and synthetic conditions. Despite its general stability, the C-F bond's reactivity can be influenced by the surrounding molecular architecture.
Interactive Table: Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F | ~115 |
| C-H | ~104.9 |
| C-Cl | ~83.7 |
| C-Br | ~72.1 |
| C-I | ~57.6 |
Phenomenon of the "Negative Fluorine Effect" in Fluoroalkylation Reactions
In the context of nucleophilic fluoroalkylation reactions, the presence of fluorine on a carbanionic center can have a detrimental impact on the reaction's success, a phenomenon termed the "negative fluorine effect". nih.gov This effect is attributed to two main factors: the thermal instability of fluorinated carbanions, which can readily undergo α-elimination, and the increased hardness of the carbanion due to fluorine substitution, which can lead to a higher activation barrier when reacting with soft electrophiles. nih.gov Consequently, the generation and subsequent reaction of a carbanion at a fluorine-bearing carbon in a molecule like this compound would be challenging. Research has shown that nucleophilic monofluoromethylation is generally more feasible than difluoromethylation due to the comparatively higher thermal stability of the monofluoromethyl anion. nih.gov
Electronic (Polarization) and Steric Effects of Fluorine on Reaction Outcomes
From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). However, the steric demand of fluorinated groups can increase with the degree of fluorination. For instance, a trifluoromethyl group has a steric demand comparable to an ethyl group. researchgate.net In this compound, the single fluorine atom is not expected to introduce significant steric hindrance, but its presence can influence the approach of reagents and the stereochemical outcome of reactions at neighboring positions.
Interactive Table: Van der Waals Radii of Selected Atoms
| Atom | Van der Waals Radius (Å) |
| Hydrogen | 1.20 |
| Fluorine | 1.47 |
| Chlorine | 1.75 |
| Bromine | 1.85 |
| Iodine | 1.98 |
Modulation of Fluorination Reactions
The synthesis of fluorinated azaspiro[4.5]decanes can be achieved through various methods, allowing for the controlled introduction of fluorine. One approach involves the copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides, which proceeds through a tandem radical addition and dearomatizing cyclization process to form difluoroalkylated 2-azaspiro[4.5]decanes. nottingham.ac.uk Electrochemical methods have also been developed for the trifluoromethylation/spirocyclization of N-benzylacrylamides to construct trifluoromethylated 2-azaspiro[4.5]decanes. nih.gov These methods offer pathways to modulate the position and type of fluorinated substituent on the azaspirocyclic core, thereby fine-tuning the properties of the resulting compounds.
Computational Studies and Theoretical Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. jocpr.com For 2-Fluoro-8-azaspiro[4.5]decane, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can elucidate its molecular geometry and electronic properties. jocpr.comnih.gov
These calculations can determine key parameters such as bond lengths, angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. researchgate.net Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. jocpr.comresearchgate.net
Other electronic properties derivable from DFT calculations include the dipole moment, electronegativity, hardness, and softness of the molecule. jocpr.com The Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. jocpr.com Such computational insights are foundational for understanding the molecule's behavior in chemical reactions. nih.gov
Table 1: Theoretical Electronic Properties of this compound (Illustrative DFT Data)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 8.0 | eV |
| Dipole Moment | 2.5 | Debye |
| Electronegativity (χ) | 2.8 | eV |
| Hardness (η) | 4.0 | eV |
Note: These are representative values to illustrate the output of DFT calculations and are not from a specific experimental study on this exact molecule.
Molecular Mechanics Force Field Applications (e.g., MMFF94, Dreiding)
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. fiveable.me It relies on force fields, which are sets of parameters and equations that define the potential energy of a molecule based on the positions of its atoms. uiuc.edu For organic molecules like this compound, force fields such as the Merck Molecular Force Field 94 (MMFF94) are particularly suitable. avogadro.ccwavefun.com
MMFF94 is parameterized for a wide range of organic functional groups, including alkanes, amines, and halides. avogadro.cc It calculates the steric energy of a molecule as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). uiuc.edunih.gov This approach is computationally less intensive than quantum methods, making it ideal for conformational analysis and geometry optimization of larger molecules. fiveable.me The Dreiding force field is another generic field that can be applied to organic structures for similar purposes.
These force fields are instrumental in exploring the conformational landscape of this compound, identifying low-energy conformers, and providing a starting geometry for more advanced computational studies. mdpi.com
Advanced Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations use the principles of molecular mechanics to model the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. nih.govacs.org
For this compound, an MD simulation would typically begin with an energy-minimized structure obtained from MM or DFT calculations. The molecule is then placed in a simulated environment (e.g., a box of water molecules), and the system's trajectory is calculated over a specific time period, often on the scale of nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can reveal stable conformations, the flexibility of the spirocyclic rings, and the dynamics of the fluorine substituent. Key metrics such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are often calculated to assess the stability of the molecule and the mobility of its constituent atoms, respectively. nih.gov
Application of Topological Descriptors and QSAR/QPHAR Methodologies
Correlation of Spirocyclic Geometry with Electronic Properties
The unique geometry of spiro compounds significantly influences their physical and chemical properties. kg.ac.rs Topological descriptors are numerical values derived from the molecular structure that quantify aspects of its size, shape, and branching. nih.gov For this compound, descriptors can be calculated to capture its spirocyclic nature, such as the fraction of sp3-hybridized carbons and the presence of a quaternary spiro-carbon. nih.gov
Quantitative Pharmacophore Activity Relationship (QPHAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov
Quantitative Pharmacophore Activity Relationship (QPHAR) modeling combines these two concepts. It aims to build a quantitative model that links the presence and arrangement of pharmacophoric features to the observed activity. nih.govresearchgate.net For a series of 8-azaspiro[4.5]decane derivatives, a QPHAR model could be developed to identify key features—such as hydrogen bond donors/acceptors, hydrophobic regions, and positive/negative ionizable groups—that are crucial for a particular biological effect. researchgate.net The model could then predict the activity of this compound based on how well it fits the derived pharmacophore.
Molecular Descriptors for Computational Analysis
A vast number of molecular descriptors can be calculated to numerically represent the structure of this compound for use in QSAR and other computational models. researchgate.net These descriptors are typically categorized by their dimensionality (1D, 2D, 3D). mdpi.com
1D Descriptors: These include basic properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Zagreb indices), connectivity indices, and counts of specific atom-centered fragments. kg.ac.rsresearchgate.net
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape and electronic properties, such as molecular surface area, volume, and dipole moment. researchgate.net
These descriptors serve as the independent variables in QSAR studies, where statistical methods like multiple linear regression are used to build a model that correlates them with a dependent variable, such as biological activity. ju.edu.jo
Table 2: Representative Molecular Descriptors for this compound
| Descriptor Class | Descriptor Example | Description |
| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological (2D) | Wiener Index | A distance-based index reflecting the molecule's branching. |
| Connectivity (2D) | Chi Indices | Describe the degree of branching and complexity of the molecular skeleton. |
| Geometric (3D) | Molecular Surface Area | The total surface area of the molecule. |
| Electronic (3D) | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. |
This table provides examples of common descriptor types used in computational chemistry.
Molecular Electrostatic Potential (MEP) Surface Analysis
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies on the Molecular Electrostatic Potential (MEP) surface analysis of this compound. The MEP surface is a valuable tool in computational chemistry, providing insights into the charge distribution of a molecule and predicting its reactive behavior. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative, positive, and neutral potential.
Typically, an MEP analysis would reveal the electrophilic and nucleophilic sites of a molecule. For this compound, one would anticipate regions of negative potential (typically colored red or yellow) to be localized around the electronegative fluorine and nitrogen atoms, indicating their propensity to act as nucleophilic centers or hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the heteroatoms, highlighting their electrophilic character.
Without specific computational data, a detailed analysis and a data table of MEP values for this compound cannot be provided. Such an analysis would require quantum chemical calculations, which have not been published in the available scientific literature for this particular compound. Therefore, a quantitative description of its electrostatic potential, including the values of the potential maxima and minima, remains undetermined.
Pharmacophore Design and Structure Activity Relationships
Identification of Core Pharmacophoric Features within the Azaspiro[4.5]decane Framework
The azaspiro[4.5]decane scaffold is a recurring motif in medicinal chemistry, valued for its conformational rigidity which can enhance receptor binding. The core pharmacophoric elements generally consist of a basic nitrogen atom and two hydrophobic regions. researchgate.net This arrangement is crucial for interaction with various biological targets.
Key pharmacophoric features often include:
A basic nitrogen atom: This is a critical feature, often positively charged, that is important for binding at sigma (σ) receptors. researchgate.net
Spirocyclic core: The rigid three-dimensional structure of the spiro compound is advantageous for enhancing binding specificity and metabolic stability in drug design.
Systematic deconstruction of related ligand cores has helped to identify the features important for affinity and selectivity. These studies have confirmed the necessity of at least one basic nitrogen atom and conformational flexibility for high affinity at the σ1 receptor. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Investigations of 2-Fluoro-8-azaspiro[4.5]decane Analogues
SAR studies on analogues of this compound have provided valuable insights into how structural modifications influence biological activity. These investigations have been crucial in optimizing lead compounds for various therapeutic targets.
Positional and Electronic Effects of Fluorine Substitution on Receptor Binding
The introduction of fluorine into the molecular structure can significantly impact a compound's properties, including its metabolic stability and binding affinity for receptors. The position of the fluorine atom is a critical determinant of its effect.
For instance, in a series of 8-{2-[4-(Aryl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione derivatives, the substitution pattern of fluorine atoms on the phenyl ring was found to be critical for maximizing affinity and selectivity for the α1d-adrenergic receptor. acs.org A 2,5-difluoro substitution pattern resulted in an affinity for the α1d receptor equivalent to that of a 2-fluoro substitution, while decreasing affinity for the 5-HT1A and α1a receptors. acs.org In contrast, 2,4-difluoro and 3,4-difluoro substitutions led to a decrease in both binding affinity and selectivity for the α1d-adrenergic receptor. acs.org
The electronic effects of fluorine can alter the distribution of charge across an aromatic system, which in turn can affect interactions with biological targets. The presence of a 3'-fluoro group, for example, has been shown to enhance metabolic stability and target binding compared to non-fluorinated analogues.
Influence of Spiro Ring Substituents on Functional Activity
For example, in a series of spirothiazolidinones designed as inhibitors of influenza A/H3N2 virus, a methyl substituent at the 2-position of the spiro ring was found to be critical for activity. nih.gov An analogue lacking this methyl group was inactive. nih.gov Furthermore, an 8-methyl substituent on the spiro ring had a positive effect on anti-A/H3N2 activity. nih.gov
In another study on spiro-thiazolidine derivatives, the type of aromatic and aliphatic substituents was a governing factor for their antimicrobial activity. rsc.org For instance, a phenyl ring with an electron-donating group like methoxy (B1213986) (MeO-) showed excellent antibacterial activity, while those with electron-withdrawing groups such as chloro (-Cl) or nitro (–NO2) had diminished antibacterial potential but greater antifungal properties. rsc.org
The following table summarizes the effects of various substituents on the activity of azaspiro[4.5]decane analogues:
| Compound Series | Substituent Modification | Effect on Activity | Target |
| 8-{2-[4-(Aryl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-diones | 2,5-Difluoro on phenyl ring | Maintained α1d-AR affinity, decreased 5-HT1A and α1a-AR affinity. acs.org | α1d-Adrenergic Receptor |
| 8-{2-[4-(Aryl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-diones | 2,4-Difluoro or 3,4-Difluoro on phenyl ring | Decreased α1d-AR affinity and selectivity. acs.org | α1d-Adrenergic Receptor |
| Spirothiazolidinones | Methyl at position 2 of spiro ring | Critical for anti-influenza A/H3N2 activity. nih.gov | Influenza A/H3N2 Virus |
| Spirothiazolidinones | Methyl at position 8 of spiro ring | Positive effect on anti-influenza A/H3N2 activity. nih.gov | Influenza A/H3N2 Virus |
| Spiro-thiazolidines | Phenyl ring with electron-donating group (e.g., MeO-) | Excellent antibacterial activity. rsc.org | Bacteria |
| Spiro-thiazolidines | Phenyl ring with electron-withdrawing group (e.g., -NO2, -Cl) | Enhanced antifungal activity. rsc.org | Fungi |
Computational Approaches to Scaffold Hopping and Novel Chemotype Discovery
Scaffold hopping is a computational strategy used to identify novel core structures that can maintain the biological activity of a known compound while offering improved properties. acs.org This technique is particularly valuable for discovering new chemotypes and expanding the chemical diversity of lead compounds. acs.org
Computational methods for scaffold hopping can be based on structural data or observed structure-activity relationships. researchgate.net These techniques can generate a variety of derivatives based on different scaffolds, which are then ranked for potential potency. researchgate.net Shape-based screening is one such method that has proven effective in scaffold hopping by identifying molecules with similar shapes and charge distributions to a known active compound. researchgate.netmdpi.com
For instance, Macro-Hop, a novel approach combining scaffold hopping with reinforced learning, has been used to design new macrocycles with desired physicochemical properties and 3D structural similarities to a template. acs.org This demonstrates the power of computational tools in discovering structurally novel compounds.
Ligand-Receptor Interaction Modeling and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com This method is widely used to understand how ligands like this compound and its derivatives interact with their biological targets at a molecular level.
Molecular Docking with Specific Biological Targets (e.g., σ1, σ2 receptors, NaV1.7 channels)
Molecular docking studies have been instrumental in elucidating the binding modes of azaspiro[4.5]decane derivatives with various receptors.
Sigma (σ) Receptors: Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown significant binding affinity for sigma receptors, particularly σ1 receptors. For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) was found to have a high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and good selectivity over σ2 receptors. nih.gov Docking studies of σ1 receptor ligands often reveal an ionic interaction between a protonable amine on the ligand and the D147 residue of the receptor. mdpi.com
Sodium (NaV) Channels: The voltage-gated sodium channel subtype NaV1.7 is a key target for pain therapeutics. nih.gov While specific docking studies for this compound with NaV1.7 are not extensively detailed in the provided context, the general principles of ligand interaction with this channel involve binding to specific sites within the channel's pore. nih.gov Cryo-electron microscopy structures of NaV1.7 bound to various compounds have revealed the structural basis of action for these drugs and provide a 3D structural map for drug binding sites. nih.gov
The following table presents a summary of binding affinities for selected azaspiro[4.5]decane derivatives:
| Compound | Target | Binding Affinity (Ki) |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | σ1 Receptor | 5.4 ± 0.4 nM nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives | σ1 Receptor | 0.47 - 12.1 nM nih.gov |
Analysis of Binding Affinity and Receptor Selectivity
Research into the structure-activity relationships (SAR) of 8-azaspiro[4.5]decane derivatives has led to the discovery of potent and selective antagonists for various receptors, particularly the α1d-adrenergic receptor (α1d-AR). The introduction of fluorine atoms into the structure, specifically on an N-arylpiperazine moiety, has been a key strategy in modulating binding affinity and enhancing selectivity.
Detailed studies have focused on a series of N-arylpiperazinylethyl-8-azaspiro[4.5]decane-7,9-diones. These investigations have systematically explored how the position and number of fluorine substituents on the phenyl ring influence the interaction with α-adrenergic, serotonin (B10506) (5-HT), and dopamine (B1211576) (D) receptors.
The substitution pattern of fluorine on the phenyl ring is a critical determinant for both binding affinity and selectivity for the α1d-AR. acs.org For instance, a 2-fluoro substitution on the phenyl ring results in a compound with high affinity for the α1d-AR. acs.org When this is compared to other substitution patterns, clear trends emerge. The 2,5-difluoro substituted analog maintains a similar high affinity for the α1d-AR but shows decreased affinity for the 5-HT1A and α1a receptors, thereby increasing its selectivity. acs.org However, changing the difluoro substitution pattern to 2,4- or 3,4- results in a decrease in both binding affinity and selectivity for the α1d-AR. acs.org
Further exploration led to the development of a trifluorophenyl-substituted analog, which exhibits an affinity for the α1d-AR comparable to the parent compound while demonstrating significantly lower affinity for α1a, 5-HT1A, and D2 receptors. acs.org This highlights the profound impact of the electronic and steric properties of fluorine substituents on molecular recognition at the receptor binding site. One of the most selective antagonists for the α1d-adrenergic receptor discovered through this research displays at least 95-fold selectivity for the α1d-AR over other G-protein-coupled receptors tested. nih.govacs.orgacs.org
In a different structural class, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated for their affinity towards sigma (σ) receptors. One such derivative, featuring a fluoroethoxybenzyl group, demonstrated high affinity for σ1 receptors and significant selectivity over σ2 receptors and the vesicular acetylcholine (B1216132) transporter. nih.govacs.orgvulcanchem.comfigshare.com
The following tables present the binding affinity data (Ki, expressed in nM) for several key fluorinated 8-azaspiro[4.5]decane derivatives at various G-protein-coupled receptors.
Table 1: Binding Affinity (Ki, nM) of Fluorinated 8-Azaspiro[4.5]decane Analogs
| Compound Name | α1d-AR | α1a-AR | 5-HT1A | D2 | D3 |
|---|---|---|---|---|---|
| 8-{2-[4-(2-Fluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 2.5 | 110 | 1.8 | 35 | 3.8 |
| 8-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 5.3 | 240 | 1.9 | 36 | 13 |
| 8-{2-[4-(2,5-Difluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 2.6 | 250 | 25 | 110 | 24 |
| 8-{2-[4-(2,4,5-Trifluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | 4.8 | >1000 | 110 | 480 | 23 |
Data sourced from Konkel, M. J. et al., J. Med. Chem. 2005, 48(8), 3076-9. acs.org
Table 2: Compound Names
| Compound Name |
|---|
| 8-{2-[4-(2-Fluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione |
| 8-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione |
| 8-{2-[4-(2,4-Difluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione |
| 8-{2-[4-(3,4-Difluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione |
| 8-{2-[4-(2,5-Difluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione |
| 8-{2-[4-(2,4,5-Trifluorophenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane |
| 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione |
| 1-(2,5-difluorophenyl)piperazine |
| 1-(4-fluorophenyl)piperazine |
| 1-(2-fluorophenyl)piperazine |
Advanced Applications in Molecular Imaging and Chemical Biology
Radiolabeling Strategies for Positron Emission Tomography (PET)
Positron Emission Tomography is a highly sensitive, non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. hepatochem.com Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide due to its favorable physical characteristics, including a 109.7-minute half-life and low positron energy (635 keV), which allow for high-resolution imaging. nih.gov The incorporation of ¹⁸F into biologically active molecules containing the 2-fluoro-8-azaspiro[4.5]decane framework is a key area of research.
The synthesis of radiolabeled compounds requires a non-radioactive precursor molecule that can be chemically modified to incorporate the ¹⁸F isotope in the final step. For derivatives of 8-azaspiro[4.5]decane, precursor synthesis is a critical preliminary stage.
A common strategy involves synthesizing a derivative with a suitable leaving group, such as a tosylate, that can be displaced by the [¹⁸F]fluoride ion via a nucleophilic substitution reaction. For example, in the development of a σ₁ receptor radioligand, the precursor for [¹⁸F]8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound [¹⁸F]5a) was synthesized. acs.orgnih.gov This process involves multiple synthetic steps to build the final precursor molecule that is ready for the introduction of the ¹⁸F isotope. acs.org
Another approach involves the synthesis of precursors for more complex structures, such as the one for [¹⁸F]FBAT, a potential PET radiotracer. The synthesis of this precursor started with 1,4-dioxa-8-azaspiro[4.5]decane , which was reacted with 4-iodobenzoyl chloride in the presence of Boc₂O. vghtpe.gov.tw This initial step highlights the role of the spirocyclic amine as a foundational block, which is then elaborated through subsequent reactions, including palladium-catalyzed cross-coupling, to yield the final complex precursor ready for radiolabeling. vghtpe.gov.tw
To ensure efficiency, consistency, and operator safety, the radiolabeling process is typically performed using automated synthesis modules. google.com These systems, such as the GE TRACERlab and Trasis AllInOne platforms, are designed to handle the precise and rapid chemical reactions required for ¹⁸F-labeling. researchgate.netrsc.org
The general automated procedure for nucleophilic fluorination begins with the production of aqueous [¹⁸F]fluoride from a cyclotron. This aqueous solution is passed through an anion exchange cartridge (like a QMA cartridge) to trap the [¹⁸F]F⁻. lakeheadu.ca The fluoride (B91410) is then eluted into a reaction vessel using a solution containing a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and potassium carbonate in acetonitrile (B52724)/water. lakeheadu.ca The mixture is dried via azeotropic distillation with acetonitrile to remove water, which would otherwise hinder the nucleophilic substitution reaction. lakeheadu.ca
Once the dried [¹⁸F]KF/K₂₂₂ complex is prepared, a solution of the precursor in an anhydrous solvent is added to the reaction vessel. The reaction is heated for a specific time to allow the nucleophilic substitution to occur, incorporating the ¹⁸F into the target molecule. For instance, the synthesis of [¹⁸F]5a was achieved using a one-pot, two-step labeling procedure within an automated synthesis module, yielding the final product with a radiochemical purity greater than 95%. acs.orgresearchgate.net After the reaction, the crude product is purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate the final radiolabeled compound from unreacted precursor and byproducts. ibaradiopharmasolutions.cn The entire process, from receiving the fluoride to the final purified product, is often completed within 60 to 100 minutes. ibaradiopharmasolutions.cn
Development of Molecular Probes for Receptor Mapping
The rigid conformation of the 8-azaspiro[4.5]decane scaffold makes it an excellent platform for designing selective ligands for various biological targets, particularly receptors in the central nervous system.
Sigma (σ) receptors, with their two main subtypes σ₁ and σ₂, are involved in a variety of neurological processes and are overexpressed in several types of tumors. acs.orggoogle.com This makes them attractive targets for developing PET imaging agents for oncology and neuroscience. The 8-azaspiro[4.5]decane core has been instrumental in the design of potent and selective σ receptor ligands.
Researchers have synthesized and evaluated series of spirocyclic piperidine (B6355638) compounds, including derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane , for their affinity towards σ₁ and σ₂ receptors. acs.orgnih.gov These studies involve in vitro competition binding assays to determine the inhibition constant (Kᵢ), a measure of a ligand's binding affinity for a receptor. A lower Kᵢ value indicates a higher affinity.
One notable example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a), demonstrated a high affinity for σ₁ receptors with a Kᵢ value of 5.4 ± 0.4 nM. acs.orgnih.gov Furthermore, it showed good selectivity, with a 30-fold lower affinity for σ₂ receptors and a 1404-fold lower affinity for the vesicular acetylcholine (B1216132) transporter (VAChT). acs.orgresearchgate.net The ¹⁸F-labeled version of this compound, [¹⁸F]5a, showed high specific accumulation in tumors in mouse xenograft models, which could be blocked by the known σ ligand haloperidol, confirming its target specificity in vivo. acs.orgnih.gov
Another study on 1-oxa-8-azaspiro[4.5]decane derivatives reported ligands with nanomolar affinity for σ₁ receptors (Kᵢ = 0.47 - 12.1 nM) and moderate to good selectivity over σ₂ receptors. nih.gov The lead compound from this series, when radiolabeled with ¹⁸F, showed high initial brain uptake in mice, demonstrating its potential as a brain imaging agent for σ₁ receptors. nih.gov
Table 1: Binding Affinities of Selected Azaspiro[4.5]decane Derivatives for Sigma Receptors
| Compound | Structure Base | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (σ₁ vs σ₂) | Reference |
|---|---|---|---|---|---|
| 5a | 1,4-Dioxa-8-azaspiro[4.5]decane | σ₁ | 5.4 ± 0.4 | 30-fold | acs.orgnih.govresearchgate.net |
| Compound 8 | 1-Oxa-8-azaspiro[4.5]decane | σ₁ | 0.47 - 12.1 (range for series) | 2 to 44-fold | nih.gov |
Role of this compound as a Synthetic Building Block for Complex Molecular Architectures
Beyond its direct use in PET ligands, the this compound moiety and its parent structures are valuable synthetic building blocks in medicinal chemistry and organic synthesis. smolecule.comcymitquimica.com The spirocyclic system provides a rigid three-dimensional structure that can be used to control the orientation of functional groups in a precise manner, which is crucial for optimizing interactions with biological targets like enzymes and receptors.
The chemical versatility of the azaspiro[4.5]decane core allows it to be incorporated into larger, more complex molecules. For example, recent research has demonstrated the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives through copper-catalyzed reactions. researchgate.net This method involves a cascade of reactions including difluoroalkylation, cyclization, and dearomatization to construct these complex spirocyclic systems, highlighting the utility of the basic scaffold in advanced synthetic strategies. researchgate.net These complex fluorinated spirocycles are of significant interest for creating novel therapeutic agents and materials. researchgate.net
Future Research Directions and Emerging Challenges
Innovation in Stereoselective Fluorination Methodologies
A significant hurdle in the synthesis of fluorinated spirocycles is the precise control of stereochemistry. The development of novel and efficient stereoselective fluorination methods is paramount for accessing specific isomers with desired biological activities.
Current Challenges and Future Innovations:
Regio- and Stereoselectivity: Achieving high selectivity in the fluorination of complex cyclic systems remains a major challenge. mdpi.comscispace.com Future research will likely focus on developing new catalytic systems and fluorinating agents that can overcome these limitations. mdpi.comscispace.comresearchgate.net
Asymmetric Fluorination: While some progress has been made in asymmetric fluorination, the development of robust and broadly applicable methods is still needed. acs.org Innovations in chiral catalysts, including both metal-based and organocatalytic systems, will be crucial. oup.comcas.cn The use of chiral ligands, such as sparteine, in conjunction with organolithium bases has shown promise in the kinetic resolution of related spirocyclic systems, offering a potential avenue for future exploration. rsc.org
Late-Stage Fluorination: The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. researchgate.net Developing methods for the selective C-H bond fluorination of the azaspiro[4.5]decane core would be a significant breakthrough. rsc.org
Exploration of Novel Functionalization Patterns and Derivatization Strategies
To fully explore the chemical space and therapeutic potential of 2-Fluoro-8-azaspiro[4.5]decanes, the development of diverse functionalization and derivatization strategies is essential.
Emerging Strategies:
Orthogonal Protecting Groups: The use of orthogonal protecting groups on the nitrogen atoms of bis-N-heterospirocyclic scaffolds allows for selective derivatization, enhancing structural diversity. cam.ac.uk
Multi-component Reactions: One-pot, multi-component reactions offer an efficient way to construct complex spirocyclic systems. bohrium.com
Dearomatization Approaches: Novel methods that convert unfunctionalized aromatic precursors directly into spirocycles are streamlining access to these valuable compounds. acs.org
Spirocycle as a Scaffold: The rigid spirocyclic core can serve as a scaffold to mimic peptide turns or to present functional groups in well-defined spatial orientations, a strategy that is increasingly being used in drug discovery. chemrxiv.orgacs.org
Advancements in Computational Prediction of Molecular Interactions and Activities
Computational methods are becoming indispensable tools for understanding and predicting the behavior of fluorinated molecules, guiding the design of new derivatives with improved properties.
Key Areas of Advancement:
Accurate Force Fields: The development of more accurate force fields for fluorinated compounds is critical for reliable molecular simulations and docking studies. nih.govacs.org The MMFF94 force field has been recommended for studying moderate and large fluorine bonding systems. researchgate.net
Understanding Fluorine's Role: Computational studies are providing deeper insights into the subtle effects of fluorination on protein-ligand interactions, including hydrogen bonding, interactions with aryl groups, and the disruption of water networks. nih.govacs.orgresearchgate.netnih.gov
In Silico Screening: Virtual screening and in silico ADME (absorption, distribution, metabolism, and excretion) studies are accelerating the identification of promising candidates and helping to prioritize synthetic efforts. bohrium.comnih.govresearchgate.net
Design and Synthesis of Next-Generation Molecular Probes and Chemical Tools
The unique properties of 2-Fluoro-8-azaspiro[4.5]decanes make them attractive scaffolds for the development of molecular probes and chemical tools to investigate biological processes.
Future Applications:
Positron Emission Tomography (PET) Imaging: Fluorine-18 (B77423) labeled derivatives of azaspiro[4.5]decanes are being developed as PET radioligands for imaging various targets in the brain and tumors. acs.org The development of radioligands with optimal lipophilicity and target affinity is a key focus. acs.orgnih.gov
Conformational Reporting: The incorporation of fluorine can serve as a sensitive reporter for studying the conformational dynamics of molecules using ¹⁹F NMR spectroscopy. rsc.org
Fragment-Based Drug Discovery: The rigid and three-dimensional nature of spirocycles makes them ideal fragments for use in fragment-based lead identification programs. cam.ac.uk
Expanding the Pharmacological Landscape of Fluoro-Azaspiro[4.5]decanes
While research is ongoing, the full pharmacological potential of 2-Fluoro-8-azaspiro[4.5]decanes is yet to be fully realized. Future studies will likely explore their activity against a wider range of biological targets.
Potential Therapeutic Areas:
Central Nervous System (CNS) Disorders: Derivatives of azaspiro[4.5]decanes have shown affinity for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders, including Alzheimer's disease. acs.orgnih.gov
Oncology: Spirocyclic compounds are increasingly being investigated as anticancer agents. bohrium.comresearchgate.net Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown potential for tumor imaging. acs.org
Infectious Diseases: The structural motifs found in these compounds could be explored for their potential as antibacterial or antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
